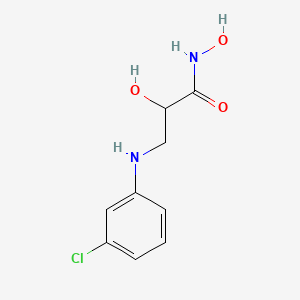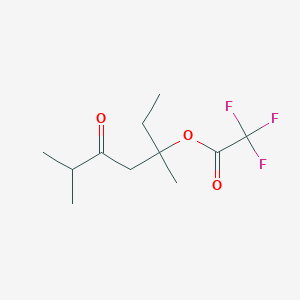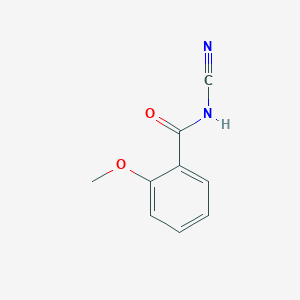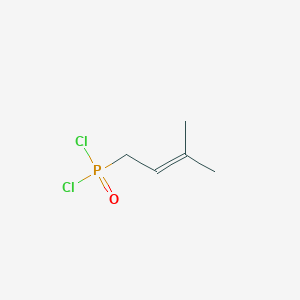
(2-Hydroxy-3-propylnaphthalen-1-yl)(morpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxy-3-propylnaphthalen-1-yl)(morpholin-4-yl)methanone is a complex organic compound that features a naphthalene ring substituted with a hydroxy group and a propyl chain, along with a morpholine ring attached to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-3-propylnaphthalen-1-yl)(morpholin-4-yl)methanone typically involves multiple steps. One common method starts with the preparation of the naphthalene derivative, which is then functionalized to introduce the hydroxy and propyl groups. The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the naphthalene derivative is replaced by the morpholine moiety. The final step involves the formation of the methanone group, often through an oxidation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-3-propylnaphthalen-1-yl)(morpholin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The methanone group can be reduced to an alcohol.
Substitution: The morpholine ring can be substituted with other nucleophiles under suitable conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the methanone group can produce an alcohol .
Scientific Research Applications
(2-Hydroxy-3-propylnaphthalen-1-yl)(morpholin-4-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity
Mechanism of Action
The mechanism of action of (2-Hydroxy-3-propylnaphthalen-1-yl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets. The hydroxy and methanone groups can form hydrogen bonds with target proteins, while the morpholine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
(2-Hydroxy-phenyl)(morpholin-4-yl)methanone: Similar structure but lacks the naphthalene ring.
(3-Morpholin-4-yl-propyl)-naphthalen-1-ylmethyl: Similar structure but with different functional groups
Uniqueness
(2-Hydroxy-3-propylnaphthalen-1-yl)(morpholin-4-yl)methanone is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the naphthalene ring and the morpholine moiety allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
Properties
CAS No. |
63145-63-1 |
|---|---|
Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
(2-hydroxy-3-propylnaphthalen-1-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C18H21NO3/c1-2-5-14-12-13-6-3-4-7-15(13)16(17(14)20)18(21)19-8-10-22-11-9-19/h3-4,6-7,12,20H,2,5,8-11H2,1H3 |
InChI Key |
WVZIZRPGMYHFBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=CC=CC=C2C(=C1O)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[cyclohexane-1,3'-[3H]imidazo[2,1-a]isoindole]-2',5'-dione](/img/structure/B14500161.png)


![3-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid](/img/structure/B14500191.png)
![4-[2-(Morpholin-4-yl)ethyl]-4,5-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14500192.png)

![1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene](/img/structure/B14500201.png)

![2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane](/img/structure/B14500223.png)



![9-methyl-6H-chromeno[4,3-b]quinoline](/img/structure/B14500248.png)
![4-[1-(Diethylamino)ethyl]benzonitrile](/img/structure/B14500249.png)
